AC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2

Description

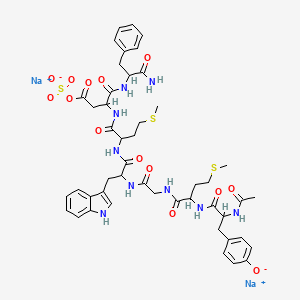

Structure

2D Structure

Properties

IUPAC Name |

disodium;[3-[[2-[[2-[[2-[[2-[[2-acetamido-3-(4-oxidophenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoyl] sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H59N9O14S3.2Na/c1-27(57)51-37(22-29-13-15-31(58)16-14-29)45(64)53-34(17-19-71-2)43(62)50-26-40(59)52-38(23-30-25-49-33-12-8-7-11-32(30)33)46(65)54-35(18-20-72-3)44(63)56-39(24-41(60)70-73(67,68)69)47(66)55-36(42(48)61)21-28-9-5-4-6-10-28;;/h4-16,25,34-39,49,58H,17-24,26H2,1-3H3,(H2,48,61)(H,50,62)(H,51,57)(H,52,59)(H,53,64)(H,54,65)(H,55,66)(H,56,63)(H,67,68,69);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNDHPJSAYDSFB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)[O-])C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)OS(=O)(=O)[O-])C(=O)NC(CC4=CC=CC=C4)C(=O)N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H57N9Na2O14S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1114.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications for Ac Tyr So3h Met Gly Trp Met Asp Phe Nh2 and Its Analogs

Strategies for N-terminal Acetylation and C-terminal Amidation in Peptide Synthesis

N-terminal acetylation and C-terminal amidation are common modifications in peptide synthesis that serve to enhance the stability and biological activity of synthetic peptides by making them more closely resemble their native counterparts. lifetein.comlifetein.com Chemically synthesized peptides typically possess free amino (N-terminus) and carboxyl (C-terminus) ends, which are electrically charged. biosyn.com

N-terminal Acetylation: This modification involves the introduction of an acetyl group to the N-terminal amino group of the peptide. lifetein.com The process removes the positive charge from the N-terminus, which can increase the peptide's stability by making it more resistant to degradation by aminopeptidases. biosyn.comsigmaaldrich.com This uncharged end can also increase cell permeability. biosyn.com Acetylation is typically performed as the final step in solid-phase peptide synthesis (SPPS) before cleavage from the resin. lifetein.com

C-terminal Amidation: This strategy replaces the C-terminal carboxylic acid with a carboxamide group. sigmaaldrich.com This modification neutralizes the negative charge and is crucial for the biological activity of many peptide hormones. biosyn.com It also provides significant resistance to enzymatic degradation by carboxypeptidases. nih.gov C-terminal amidation is generally achieved by using a specific type of solid support resin during synthesis, such as a PAL-PEG-PS or Rink amide resin, which yields a C-terminally amidated peptide upon cleavage. nih.gov

Regiospecific Sulfation of Tyrosine Residues During Peptide Synthesis

The O-sulfation of the tyrosine residue is a critical post-translational modification for the biological activity of CCK analogs, with the sulfated form being significantly more potent than its non-sulfated counterpart. caymanchem.com However, the synthesis of tyrosine-sulfated peptides presents a considerable challenge due to the inherent acid lability of the tyrosine O-sulfate ester bond. nih.govjpt.com This instability requires specialized synthetic strategies to prevent the loss of the sulfate (B86663) group, especially during the final acid-mediated cleavage and deprotection steps. nih.gov

Key strategies for regiospecific sulfation include:

Incorporation of a Pre-sulfated Building Block: The most common and effective method is the direct incorporation of an Fmoc-protected, pre-sulfated tyrosine residue, such as Fmoc-Tyr(SO3Na)-OH, during Fmoc-based solid-phase peptide synthesis. nih.govcapes.gov.br This approach ensures the site-specific placement of the sulfated tyrosine within the peptide sequence.

Mild Cleavage Conditions: To preserve the delicate sulfate group, cleavage from the resin and removal of side-chain protecting groups must be performed under carefully controlled, mild conditions. One successful protocol involves treating the protected peptide-resin with 90% aqueous trifluoroacetic acid (TFA) at low temperatures (e.g., 0°C) to slow the rate of desulfation. nih.gov The use of highly acid-sensitive resins, like 2-chlorotrityl resin, is also beneficial as it allows for cleavage under milder acidic conditions. nih.gov

Novel Sulfating Reagents: For post-synthesis sulfation or in solution-phase synthesis, novel reagents have been developed. Pyridinium acetyl sulfate has been used as a mild and stable reagent for the introduction of the sulfate ester onto tyrosine residues. nih.gov

Alternative Protecting Groups: Research has explored different protecting groups for the sulfate monoester to enhance stability during synthesis. The neopentyl protecting group has been utilized to achieve high-yield synthesis of tyrosine-sulfated peptides. biosyn.com Another strategy involves incorporating a fluorosulfated tyrosine residue, which is later converted to the sulfated form under basic conditions using ethylene (B1197577) glycol. nih.gov

These advanced techniques have enabled the successful synthesis of various sulfated peptides, including human big gastrin-II and different forms of cholecystokinin (B1591339) like CCK-12, CCK-33, and CCK-39, with good yields and minimal desulfation. nih.gov

Advanced Solid-Phase Peptide Synthesis Techniques for Cholecystokinin Analogs

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing CCK analogs like AC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2. nih.gov The fluoren-9-ylmethoxycarbonyl (Fmoc) based strategy is widely employed due to its use of milder base-labile protection for the α-amino group, which is compatible with acid-sensitive modifications like tyrosine sulfation. nih.govnih.gov

The general SPPS workflow for a CCK analog involves:

Resin Selection: The synthesis begins with a solid support (resin). For C-terminally amidated peptides, a specialized resin such as a Rink Amide or PAL (Peptide Amide Linker) resin is used. nih.gov For peptides with acid-sensitive groups like Tyr(SO3H), a hyper-acid-labile resin like 2-chlorotrityl chloride resin is often chosen, allowing for cleavage under very mild acidic conditions that preserve the sulfate ester. nih.gov

Iterative Chain Assembly: The peptide chain is built from the C-terminus to the N-terminus. lifetein.com In each cycle, the Fmoc protecting group is removed from the N-terminal amino acid of the growing chain, and the next Fmoc-protected amino acid (such as Fmoc-Tyr(SO3Na)-OH) is coupled to the newly deprotected amine. nih.gov

Side-Chain Protection: The reactive side chains of amino acids (e.g., the carboxylic acid of aspartic acid) are protected with acid-labile groups (e.g., t-butyl) that can be removed simultaneously with cleavage from the resin. nih.gov

Final Modifications and Cleavage: After the full peptide sequence is assembled, the N-terminus is acetylated. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a cold TFA "cocktail" containing scavengers to prevent side reactions. nih.gov

This methodology has been successfully used to synthesize not only the target compound but also a variety of its analogs, where specific amino acids are replaced to study structure-activity relationships. For instance, analogs have been created by replacing Gly4 with D-Ala or by substituting the Asp-Phe-NH2 moiety with other chemical groups to improve stability or modify receptor interaction. nih.govnih.gov

Purification and Analytical Characterization Methods for Synthetic Cholecystokinin Peptides (e.g., HPLC, Mass Spectrometry, Amino Acid Analysis)

Following synthesis, the crude peptide product is a mixture containing the desired peptide along with impurities from incomplete reactions or side reactions. Therefore, rigorous purification and characterization are essential to ensure the identity and purity of the final product. nih.govnih.gov

Purification: The primary method for purifying synthetic peptides is High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC (RP-HPLC). thieme-connect.com This technique separates the target peptide from impurities based on differences in hydrophobicity. The crude peptide mixture is passed through a column (e.g., Hypersil-ODS) and eluted with a gradient of an organic solvent like acetonitrile (B52724) in an aqueous buffer. thieme-connect.com Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized.

Analytical Characterization: A suite of analytical techniques is used to confirm the structure and purity of the synthetic peptide. nih.gov

| Analytical Technique | Purpose | Key Findings for CCK Analogs |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final peptide product. thieme-connect.com | Provides a chromatogram showing a single major peak for the pure peptide, allowing for quantification of purity (e.g., >97%). peptide.co.jp |

| Mass Spectrometry (MS) | Confirms the molecular weight of the synthetic peptide, verifying its identity. nih.gov | Techniques like LC-MS/MS or MALDI-TOF-MS are used. The measured mass must match the calculated theoretical mass of this compound. nih.govnih.gov It can distinguish the sulfated peptide from any non-sulfated or desulfated impurities. acs.org |

| Tandem Mass Spectrometry (MS/MS) | Confirms the amino acid sequence of the peptide. | The peptide ion is fragmented, and the resulting fragment ions are analyzed to verify the sequence and locate specific modifications like the sulfated Tyr residue. nih.govacs.org |

| Amino Acid Analysis (AAA) | Determines the amino acid composition of the peptide. | The peptide is hydrolyzed into its constituent amino acids, which are then quantified. The resulting ratios must match the expected composition of the target peptide. |

These methods are critical for quality control, ensuring that the synthetic peptide has the correct structure, sequence, modifications, and a high degree of purity before it is used in further research. nih.govwaters.com

Receptor Pharmacology and Molecular Interactions of Ac Tyr So3h Met Gly Trp Met Asp Phe Nh2

Cholecystokinin (B1591339) Receptor Subtype Binding Affinity and Selectivity

The interaction of AC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2 with cholecystokinin receptor subtypes, namely CCK-A (CCK1) and CCK-B (CCK2), is a critical aspect of its pharmacological profile. The sulfated tyrosine residue within its sequence plays a pivotal role in determining its binding characteristics. nih.gov

In Vitro Receptor Binding Assays and IC50 Determination

In vitro binding assays are crucial for determining the affinity of a ligand for its receptor. These assays typically involve incubating the test compound with a preparation of cells or membranes expressing the receptor of interest and a radiolabeled ligand. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value.

Table 1: Binding Affinity of this compound Analogues for CCK Receptors

| Analogue | Receptor Subtype | Binding Affinity (K_i) |

|---|---|---|

| Ac[Phe(p-CH2SO3H)27, Nle28, Nle31]-CCK27-33 | CCK-B (Brain) | ~ 3-11 nM nih.gov |

| Analogue with p-carboxymethyl phenylalanine | CCK-A | ~ 20 nM nih.gov |

Comparative Binding Profiles with Native Cholecystokinin Peptides (e.g., CCK-8, CCK-58, Minigastrin)

The binding profile of this compound is best understood in comparison to native cholecystokinin peptides. The CCK-A receptor exhibits a high affinity for sulfated CCK analogues, such as CCK-8. tocris.com In contrast, the CCK-B receptor demonstrates similar high affinity for both sulfated and non-sulfated forms of CCK and gastrin. tocris.comnih.gov

The C-terminal heptapeptide (B1575542) sequence, including the sulfated tyrosine, is essential for high-affinity binding to the CCK-A receptor. nih.gov For the CCK-B receptor, the crucial binding determinant is the C-terminal tetrapeptide amide, which is common to both CCK and gastrin peptides. nih.gov

Studies on related compounds provide insights into the comparative binding. For example, the non-sulfated form of CCK-8 has a significantly lower affinity for the CCK-A receptor compared to its sulfated counterpart. nih.gov A Z-32-beta-Asp-CCK-27-33 analogue was found to be approximately one-third as potent as Boc-CCK-27-33 in vitro, suggesting differing receptor affinities. nih.gov This highlights the importance of the N-terminal modification and the specific amino acid sequence in modulating receptor interaction.

Agonist and Antagonist Functional Characterization in In Vitro Models

Beyond binding affinity, the functional activity of this compound at the CCK receptors is a key aspect of its pharmacological profile. This is typically assessed through in vitro models that measure the cellular responses following receptor activation or inhibition.

Activation of Intracellular Signaling Pathways (e.g., Calcium Mobilization, IP3-independent routes)

Upon ligand binding, CCK receptors activate intracellular signaling cascades. A primary pathway involves the activation of phospholipase C, leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and subsequent mobilization of intracellular calcium. nih.gov

Interestingly, some CCK analogues can stimulate cellular responses through IP3-independent mechanisms. For example, the CCK analogue OPE has been shown to induce calcium oscillations in pancreatic acinar cells. nih.govnih.gov While OPE does cause a low-level elevation of IP3, its primary mechanism for calcium release is thought to involve the phospholipase A2 (PLA2)/arachidonic acid pathway. nih.govnih.gov These findings suggest that different ligands can induce distinct signaling profiles, a concept known as functional selectivity. The specific signaling pathways activated by this compound have not been explicitly detailed in the provided search results, but the behavior of its analogues suggests the possibility of complex signaling mechanisms.

Modulation of Amylase Secretion from Pancreatic Acini

A classic functional assay for CCK-A receptor agonists is the measurement of amylase secretion from pancreatic acini. Stimulation of CCK-A receptors on these cells leads to a dose-dependent increase in amylase release.

Analogues of this compound have been shown to act as agonists in stimulating pancreatic amylase release. nih.gov For instance, a Z-32-beta-Asp-CCK-27-33 analogue was reported to be as efficacious as Boc-CCK-27-33 in increasing amylase secretion in vitro, although it was approximately one-third as potent. nih.gov This indicates that while the analogue can produce a maximal response similar to the reference compound, a higher concentration is required to achieve it.

Table 2: Functional Activity of a Z-32-beta-Asp-CCK-27-33 Analogue on Amylase Secretion

| Parameter | Finding |

|---|---|

| Efficacy | Equal to Boc-CCK-27-33 nih.gov |

| Potency | Approximately one-third of Boc-CCK-27-33 nih.gov |

Receptor Internalization Dynamics in Cellular Systems

Ligand-induced receptor internalization is a key mechanism for regulating receptor signaling and sensitivity. Upon agonist binding, both CCK-A and CCK-B receptors can be internalized into the cell. nih.gov

Studies on the internalization of CCK receptors have revealed subtype-specific differences. The carboxyl terminus of the CCK-B receptor appears to be crucial for its ligand-induced internalization. nih.gov In contrast, the deletion of the corresponding region in the CCK-A receptor does not significantly affect its internalization. nih.gov While direct studies on the effect of this compound on receptor internalization are not available in the provided search results, the findings with other CCK ligands suggest that this compound would likely induce the internalization of both CCK-A and CCK-B receptors, potentially with different efficiencies.

Molecular Determinants of Receptor Interaction Specificity

The specificity of this compound for its receptors, particularly the CCK-A receptor, is governed by a combination of interactions involving specific amino acid residues. These interactions ensure high-affinity binding and subsequent receptor activation. The primary determinants include the sulfated tyrosine, the C-terminal phenylalanine amide, and the tryptophan residue, with N-terminal modifications also playing a role in modulating affinity and selectivity.

The post-translational sulfation of the tyrosine residue is a paramount requirement for high-affinity binding to the cholecystokinin-A (CCK-A) receptor. nih.gov This modification is crucial for the peptide's ability to be recognized by the receptor and to induce the conformational changes necessary for signal transduction.

Research has demonstrated that the sulfated tyrosine of CCK interacts with specific residues within the CCK-A receptor binding pocket. nih.gov Three-dimensional modeling and site-directed mutagenesis studies have identified Met-195 of the CCK-A receptor as a key residue that interacts with the aromatic ring of the sulfated tyrosine. nih.gov This interaction is thought to correctly position the sulfate (B86663) group within the binding site, facilitating the transition of the receptor to a high-affinity state. nih.gov The significance of this interaction is underscored by the observation that non-sulfated versions of CCK exhibit a dramatically reduced affinity for the CCK-A receptor, often by as much as 500- to 1000-fold. nih.govnih.gov

The dual nature of the sulfated tyrosine, possessing both a negative charge from the sulfate group and aromatic character from the tyrosine ring, allows for multiple points of contact with the receptor. nih.gov The sulfate group can form strong electrostatic interactions with basic residues like arginine or lysine (B10760008) in the receptor, while the aromatic ring can engage in nonpolar and stacking interactions. nih.gov This combination of interactions contributes significantly to the high-affinity and specific binding of sulfated CCK analogs to the CCK-A receptor.

The table below summarizes the binding affinities of sulfated versus non-sulfated CCK peptides for the CCK-A receptor, highlighting the critical role of tyrosine sulfation.

| Compound | Receptor | Ki (approximate) | Fold Decrease in Affinity (vs. Sulfated) |

| Sulfated CCK-8 | CCK-A | 0.6-1 nM | - |

| Desulfated CCK-8 | CCK-A | ~300-500 nM | ~500-fold |

Data compiled from multiple sources. nih.gov

The C-terminal portion of this compound, specifically the tryptophan and the C-terminal phenylalanine amide, constitutes a critical pharmacophore for receptor interaction. nih.gov These residues are essential for binding to both CCK-A and CCK-B receptor subtypes.

The C-terminal phenylalanine amide is a key determinant for receptor binding and activation. acs.org The aromatic ring of phenylalanine fits into a hydrophobic pocket within the receptor. nih.gov Studies involving the modification of this phenyl ring have shown that the receptor can accommodate various bulky aliphatic or bicyclic aryl groups, sometimes leading to analogs with even greater potency. nih.gov This suggests that the hydrophobic interaction provided by the C-terminal residue is a major contributor to binding affinity.

The tryptophan residue also plays a significant role in receptor interaction and the subsequent biological response. Aromatic amino acids, including tryptophan and phenylalanine, have been shown to stimulate CCK release from intestinal cells by activating the calcium-sensing receptor (CaSR). nih.gov While this relates to the endogenous release of CCK, the importance of tryptophan within the CCK peptide sequence for receptor binding is well-established. nih.gov L-tryptophan, as a precursor to melatonin, can also indirectly influence pancreatic secretion through a CCK-dependent mechanism. nih.gov

The following table illustrates the impact of modifications to the C-terminal phenylalanine on binding affinity to the CCK-A receptor.

| Analog of Ac-CCK-7 | Modification at C-terminal Phe | Pancreatic IC50 |

| 2 | Phenylalanine (unmodified) | - |

| 20 | Cyclopentyl | - |

| 21 | Cyclohexyl | - |

| 23 | Cyclooctyl | 10⁻¹¹ - 10⁻¹⁴ M |

| 26 | 2-(5,6,7,8-tetrahydro)naphthyl | 10⁻¹¹ - 10⁻¹⁴ M |

| 27 | 2-naphthyl | 10⁻¹¹ - 10⁻¹⁴ M |

| 29 | 1-naphthyl | 10⁻¹¹ - 10⁻¹⁴ M |

Data adapted from a study on C-terminal modified analogs of Ac-CCK-7. nih.gov

While the C-terminal region of CCK peptides is considered the primary pharmacophore, modifications at the N-terminus can significantly influence receptor affinity and selectivity. nih.gov The N-terminal acetylation of Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2 is one such modification.

Introducing modifications at the N-terminus can alter the peptide's stability, conformation, and interaction with the receptor. For instance, the addition of different chemical moieties can either enhance or decrease binding affinity depending on the nature of the modification and the receptor subtype. Studies on other peptide hormones have shown that N-terminal modifications can improve receptor affinity and pharmacokinetic properties. researchgate.net

Structure Activity Relationship Sar of Ac Tyr So3h Met Gly Trp Met Asp Phe Nh2 and Its Derivatives

Elucidation of Essential Pharmacophores within the Peptide Sequence

The biological activity of AC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2 is dictated by specific pharmacophoric elements within its sequence. The C-terminal heptapeptide (B1575542) amide, which includes a sulfated tyrosine residue, is essential for high-affinity binding and biological activity at the cholecystokinin-A (CCK-A) receptor. nih.gov The sulfated tyrosine at position 27, in particular, plays a pivotal role in the recognition of CCK-A binding sites. nih.gov Desulfation of this tyrosine results in a dramatic 500-fold reduction in affinity for the CCK-A receptor. nih.gov

For the cholecystokinin-B (CCK-B) receptor, the essential pharmacophore is the C-terminal tetrapeptide amide, Trp-Met-Asp-Phe-NH2, which is a shared feature among all CCK and gastrin peptides. nih.gov This explains why both sulfated and non-sulfated CCK-8 analogs exhibit high affinity for the CCK-B receptor. researchgate.net

Impact of Amino Acid Substitutions and Modifications on Receptor Binding and Functional Activity

Modifications of the amino acid sequence of sulfated CCK-8 analogs have profound effects on their receptor binding profiles and functional activities.

The substitution of the methionine residues at positions 28 and 31 with more stable amino acids like norleucine (Nle) has been a common strategy to prevent oxidation, which can inactivate the peptide. This substitution is generally well-tolerated, and in some cases, can lead to analogs with preserved or even enhanced anorectic potency.

Furthermore, modifications at the C-terminal phenylalanine residue have been shown to significantly alter the pharmacological profile. Replacing the phenyl ring of phenylalanine with various cycloalkyl or bicyclic aryl moieties can result in analogs with substantially increased anorectic potency. nih.gov For instance, analogs with cyclopentyl, cyclohexyl, and 2-naphthyl substitutions at this position have demonstrated potencies 10 to 70 times greater than the parent compound. nih.gov This suggests the presence of a large hydrophobic pocket in the CCK receptors that can accommodate bulky substituents at this position. nih.gov

The following table summarizes the receptor binding affinities of various CCK-8 analogs, highlighting the impact of specific substitutions.

| Compound/Analog | Modification(s) | Receptor Target | Binding Affinity (Ki, nM) |

| CCK-8 (sulfated) | None | CCK-A | ~0.6-1 nih.gov |

| CCK-B | ~0.3-1 nih.gov | ||

| CCK-8 (non-sulfated) | Desulfation of Tyr | CCK-A | ~300-500 nih.gov |

| CCK-B | ~0.3-1 nih.gov | ||

| Ac-[Phe(p-CH2SO3H)27, Nle28, Nle31]-CCK27-33 | Ac-N-terminus, Tyr(SO3H) -> Phe(p-CH2SO3H), Met -> Nle | CCK-B | High Affinity nih.gov |

| Ac-[Phe(p-CH2CO2H)27, Nle28, Nle31]-CCK27-33 | Ac-N-terminus, Tyr(SO3H) -> Phe(p-CH2CO2H), Met -> Nle | CCK-A | ~20 nih.gov |

| CCK-B | ~3-11 nih.gov | ||

| Boc-[Nle28, Nle31]-CCK27-33 | Boc-N-terminus, Met -> Nle | CCK-B | High Affinity nih.gov |

N-terminal and C-terminal Peptide Elongations or Truncations and their Pharmacological Consequences

The length of the peptide chain, both at the N-terminus and C-terminus, significantly influences the pharmacological properties of CCK-8 analogs. While the C-terminal octapeptide retains the full biological action of the longer CCK forms like CCK-33 and CCK-58, there are notable differences. nih.gov For instance, CCK-58 is reported to be three times more potent than CCK-8 in binding to mouse pancreatic CCK-A receptors. nih.gov

Truncations of the C-terminal end are generally detrimental to activity, as the C-terminal amide and the preceding amino acids are crucial for receptor recognition and activation.

Conformational Studies and Their Correlation with Receptor Binding Domains

The three-dimensional structure of CCK-8 analogs is a critical determinant of their receptor binding and activation. Conformational analyses have revealed that these peptides adopt specific folded structures when interacting with their receptors. It is proposed that both electrostatic and steric effects are necessary for full biological potency.

The interaction between the sulfated tyrosine of CCK-8 and the CCK-A receptor has been a subject of detailed study. These studies suggest that the peptide sits (B43327) in an orthosteric binding pocket of the receptor.

Design and Evaluation of Stabilized Analogs (e.g., Isosteric Replacements, Non-natural Amino Acids)

A significant focus of research on CCK-8 analogs has been the development of stabilized compounds with improved pharmacokinetic profiles. A key challenge with native CCK-8 is its susceptibility to enzymatic degradation.

One successful strategy involves the isosteric replacement of the labile sulfated tyrosine with more robust acidic groups. For example, the substitution of Tyr(SO3H) with p-carboxymethyl-phenylalanine has been shown to preserve high affinity for the CCK-B receptor and even retain affinity for the CCK-A receptor. nih.gov This indicates that while an anionic charge on the tyrosine moiety is important, the sulfate (B86663) group itself may not be strictly necessary for receptor interaction. nih.gov

The replacement of methionine with non-natural amino acids like norleucine (Nle) is another effective approach to prevent oxidation and enhance stability, leading to analogs with high affinity and agonist activity. nih.gov These stabilized analogs are crucial for developing potential therapeutic agents with improved in vivo performance.

Metabolic Stability and Enzymatic Degradation of Ac Tyr So3h Met Gly Trp Met Asp Phe Nh2 in Preclinical Research Models

Identification and Characterization of Peptidases Involved in Degradation

The metabolic breakdown of AC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2 is orchestrated by a variety of peptidases present in different tissues and biological fluids. These enzymes can be broadly categorized into serine peptidases, aminopeptidases, endopeptidases, and metalloenzymes.

Tripeptidyl Peptidase II (TPP-II) has been identified as a key enzyme in the degradation of CCK-8. nih.gov This large, cytosolic exopeptidase sequentially removes tripeptides from the N-terminus of its substrates. nih.govnih.gov Studies have shown that TPP-II is responsible for regulating extracellular levels of sulfated CCK-8 (CCK-8S). nih.gov Another related enzyme, Tripeptidyl Peptidase-I (TPP-I), a lysosomal exopeptidase, is primarily involved in the degradation of CCK-8S that has been internalized by cells through receptor-mediated endocytosis. nih.gov TPP-I also cleaves N-terminal tripeptides from small proteins. nih.gov While both enzymes contribute to CCK-8S degradation, they operate in different cellular compartments, with TPP-II acting on the cell surface and TPP-I within lysosomes. nih.gov

Several other peptidases play a significant role in the metabolism of CCK-8.

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of the peptide. Aminopeptidase (B13392206) A (APA) has been shown to be a major enzyme in the inactivation pathway of CCK-8, removing the N-terminal aspartic acid residue. nih.govnih.gov The inhibition of APA significantly protects CCK-8 from degradation. nih.gov Other aminopeptidases with broad specificity can sequentially hydrolyze peptide bonds from the N-terminus. nih.gov The breakdown of CCK-8 in both human and rat plasma is significantly inhibited by aminopeptidase inhibitors like bestatin (B1682670) and puromycin, highlighting the crucial role of these enzymes. nih.gov

Endopeptidases: These enzymes cleave peptide bonds within the peptide chain. Endopeptidase-24.11 (also known as neprilysin) has been identified as a key enzyme that hydrolyzes sulfated CCK-8 at two specific sites: between Gly4-Trp5 and, more rapidly, between Asp7-Phe8NH2. nih.gov

Angiotensin-Converting Enzyme (ACE): ACE, a dipeptidyl carboxypeptidase, is known to hydrolyze various peptide hormones. While primarily recognized for its role in the renin-angiotensin system, ACE can also act as an endopeptidase on substrates with amidated C-termini, like CCK. nih.gov

Metalloenzymes: Many of the peptidases involved in CCK-8 degradation, including APA and neprilysin, are metalloenzymes, requiring a metal ion for their catalytic activity.

Elucidation of Major Enzymatic Cleavage Sites within the Peptide Sequence

The susceptibility of this compound to enzymatic degradation is determined by the presence of specific cleavage sites within its sequence.

The primary points of enzymatic attack are:

Asp1-Tyr(SO3H)2 bond: Cleaved by aminopeptidase A, removing the N-terminal aspartic acid. nih.govnih.gov

Gly4-Trp5 bond: One of the two cleavage sites for endopeptidase-24.11. nih.gov

Asp7-Phe8NH2 bond: The most rapidly cleaved site by endopeptidase-24.11. nih.gov

The sequential cleavage by these enzymes leads to the rapid inactivation of the peptide.

Effect of N-acetylation on N-terminal Proteolytic Stability and Resistance to Degradation

N-terminal acetylation is a common strategy to enhance the stability of peptides against degradation by aminopeptidases. By blocking the free N-terminus, the acetyl group prevents the binding and subsequent cleavage by these enzymes. Research on related peptides has demonstrated that N-terminal modifications, such as the addition of a propionyl group, can effectively protect them from aminopeptidase-mediated degradation. nih.gov This suggests that the N-acetylation of this compound provides a degree of protection against N-terminal proteolysis, thereby increasing its metabolic stability compared to its non-acetylated counterpart.

In Vitro and Ex Vivo Degradation Studies

The metabolic fate of CCK-8 has been investigated in various in vitro and ex vivo models, providing valuable insights into its stability.

| Model System | Key Findings | Reference(s) |

| Human Plasma | Sulfated CCK-8 has a half-life of approximately 50 minutes. Degradation is primarily mediated by aminopeptidases. | nih.gov |

| Rat Plasma | Sulfated CCK-8 is degraded more rapidly than in human plasma, with a half-life of about 17 minutes. Aminopeptidases are the main contributors to this degradation. | nih.gov |

| Rat Brain Synaptic Membranes | Multiple enzymes are involved, including aminopeptidase A and endopeptidase-24.11. Cleavage occurs at the N-terminus and internal peptide bonds. | nih.govnih.gov |

These studies collectively demonstrate that the peptide is rapidly degraded in biological matrices, with significant species-specific differences in the rate of metabolism.

Strategies for Improving Metabolic Stability

To overcome the rapid degradation of this compound, several strategies have been explored to develop more stable analogs.

D-amino acid substitutions: Replacing L-amino acids with their D-isomers at or near cleavage sites can sterically hinder enzymatic attack, thereby increasing resistance to proteolysis.

Cyclization: Introducing cyclic constraints into the peptide backbone can lock the molecule into a bioactive conformation that is less accessible to peptidases.

Non-natural amino acid incorporation: The inclusion of amino acids not commonly found in proteins can prevent recognition by degradative enzymes. cpcscientific.com Examples include β-amino acids, N-alkylated derivatives, and other synthetic building blocks. cpcscientific.com

These modifications aim to create analogs with improved pharmacokinetic profiles, allowing for a longer duration of action and potentially enhanced therapeutic efficacy.

Preclinical Pharmacological Applications and Research Tool Development

Utilization as a Selective Research Ligand for Cholecystokinin (B1591339) Receptor Studies

AC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2 and its close analogs are extensively used as selective research ligands to study the distribution, function, and pharmacology of cholecystokinin (CCK) receptors. The sulfated tyrosine residue is particularly crucial for high-affinity binding to the cholecystokinin-A (CCK-A) receptor, which is predominantly found in peripheral tissues like the pancreas and gallbladder. nih.govanaspec.com In contrast, both sulfated and non-sulfated forms of CCK-8 can bind to the cholecystokinin-B (CCK-B) receptor, which is widespread in the central nervous system. nih.gov The sulfated form of CCK octapeptide is reportedly 300-fold more active than its non-sulfated counterpart, highlighting the importance of this modification. caymanchem.com

The selectivity of these peptides allows researchers to differentiate between the physiological roles mediated by each receptor subtype. For instance, analogs have been developed that show high affinity for brain (CCK-B) binding sites while having a reduced affinity for peripheral (CCK-A) receptors. nih.gov This selectivity is critical for investigating the distinct roles of CCK in satiety, anxiety, and neurotransmission.

Table 1: Binding Affinity of CCK-8 Analogs at CCK Receptors This table presents data for closely related analogs of this compound, as specific data for the title compound was not available in the searched literature.

| Compound | Receptor Type | Cell Line | Binding Affinity (Ki or IC50) | Reference |

| Ac[Phe(p-CH2SO3H)27, Nle28, Nle31]-CCK27-33 | CCK-B (Brain) | - | ~3-11 nM (Ki) | nih.gov |

| Ac[Phe(p-CH2SO3H)27, Nle28, Nle31]-CCK27-33 | CCK-A (Pancreas) | - | ~20 nM (Ki) | nih.gov |

| 111In-DOTA-sCCK8[Phe2(p-CH2SO3H),Nle3,6] | CCK2R (CCK-B) | HEK293 | Nanomolar range (IC50) | nih.govacs.org |

| 111In-DOTA-sCCK8[Phe2(p-CH2SO3H),Met3,6] | CCK2R (CCK-B) | HEK293 | Nanomolar range (IC50) | nih.govacs.org |

Development of In Vitro Assays for Receptor Binding and Functional Screening

The compound and its derivatives are fundamental in the development of in vitro assays for screening new drug candidates and characterizing receptor pharmacology. These assays can measure both the binding affinity of a compound to CCK receptors and its functional consequence (agonist or antagonist activity).

Commonly used in vitro models include:

Dispersed Pancreatic Acini: These primary cells are used in functional assays to measure the physiological response to CCK-A receptor activation, such as the secretion of amylase. nih.gov

Receptor-Expressing Cell Lines: Cell lines like human embryonic kidney (HEK293) or rat pancreatic acinar (AR42J) cells are genetically engineered to express specific CCK receptor subtypes (e.g., CCK2R). nih.govacs.org These cells are used in competitive binding assays where new compounds compete with a radiolabeled CCK analog for receptor binding, allowing for the determination of IC50 values. nih.govacs.org

Immunoprecipitation and Mass Spectrometry: Highly specific and sensitive assays combining immunoprecipitation with liquid chromatography-mass spectrometry (LC-MS/MS) have been developed to quantify endogenous levels of sulfated CCK-8 in plasma samples, which is essential for pharmacokinetic studies. nih.gov

These assay systems are crucial for the initial characterization of novel compounds targeting the CCK system.

Applications in Investigating Neural and Peripheral Cholecystokinin Systems in Preclinical Models

In preclinical animal models, this compound is used to explore the complex roles of the CCK system in both the central nervous system and peripheral organs.

CCK is a significant neuromodulator in the brain. Studies have shown that CCK can act directly within the central nervous system to activate central vagal afferent terminals in the nucleus of the solitary tract (NST). nih.gov This activation can lead to the generation of glutamatergic post-synaptic currents, indicating that CCK can modulate the release of the excitatory amino acid glutamate. nih.gov Furthermore, research on cholecystokinin-expressing cells in the olfactory bulb suggests their involvement in modulating olfactory information processing, highlighting the diverse roles of CCK in neural circuits. youtube.com

The vagus nerve is a primary pathway for communication between the gut and the brain, and CCK is a key signaling molecule in this axis.

Direct Neuronal Activation: Sulfated CCK-8 has been shown to directly depolarize and increase the excitability of neurons in the dorsal motor nucleus of the vagus (DMV) in rat brain slice preparations. nih.gov This effect is dose-dependent, reversible, and persists even when synaptic transmission is blocked, indicating a direct action on vagal neurons. nih.gov

Afferent Fiber Signaling: CCK is released from the gut in response to food and acts on vagal afferent fibers to transmit satiety signals to the brainstem. nih.govjneurosci.org Studies have confirmed that cholecystokinin-octapeptide-like material is localized within and transported along afferent fibers of the vagus nerve. nih.gov

Ion Channel Modulation: The mechanism of CCK's action on vagal afferents involves the modulation of ion channels. Research has identified a Ca2+-activated chloride (Cl–) channel, TMEM16B, as a major determinant of CCK-induced satiety signaling in intestinal vagal afferent neurons. jci.org CCK can also induce calcium oscillations in vagal afferent terminals by activating both Gs and Gq protein-coupled pathways. nih.gov

Development of Radiolabeled Analogs for Preclinical Molecular Imaging and Receptor Mapping

To visualize and map the distribution of CCK receptors in vivo, analogs of this compound are radiolabeled for use in molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These tools are particularly valuable in oncology, as CCK2 receptors are overexpressed in several human cancers, including medullary thyroid carcinoma. nih.govacs.orgmdpi.com

Radiolabeled CCK-8 analogs allow for non-invasive, whole-body imaging to detect tumors expressing CCK2 receptors and to monitor the response to therapy. nih.govacs.org Analogs have been successfully labeled with various radionuclides, including Indium-111 (¹¹¹In) for SPECT and Gallium-68 (⁶⁸Ga) for PET. nih.govmdpi.com

The stable attachment of a radiometal to the peptide requires a bifunctional chelator. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is commonly used for this purpose due to its ability to form highly stable complexes with various radiometals, including ¹¹¹In, ⁶⁸Ga, and Lutetium-177 (¹⁷⁷Lu). nih.govnih.gov

The synthesis of DOTA-conjugated CCK-8 analogs is typically performed using Fmoc-based solid-phase peptide synthesis (SPPS). nih.govrsc.org In this multi-step process, the peptide backbone is assembled on a solid resin support. The DOTA chelator, often in a protected form like DOTA-tris(t-Bu ester), is then coupled to the N-terminus of the peptide. nih.govrsc.org After conjugation, the peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC). This methodology allows for the site-specific introduction of the DOTA chelator, facilitating the development of precisely engineered radiopharmaceuticals for imaging and therapy. nih.gov

Table 2: Synthesis and Radiolabeling of DOTA-Conjugated Peptide Analogs This table presents data for DOTA-conjugated peptides, including CCK analogs, to illustrate typical synthesis and labeling efficiencies.

| Compound/Process | Method | Key Conditions | Yield | Reference |

| DOTA-Peptide Precursors | Solid-Phase Peptide Synthesis (SPPS) | RP-HPLC purification | 3%–7% (chemical yield) | |

| [68Ga]Ga-DOTA-MGS8 | Automated Synthesis Module | 95 °C for 15 min | 51.7 ± 10.9% (decay-corrected radiochemical yield) | mdpi.com |

| [68Ga]Ga-DOTA-Glutamine Analogs | Manual Radiolabeling | 95 °C for 10 min | >90% (radiochemical yield) | nih.gov |

In Vitro and Preclinical In Vivo Evaluation of Radiolabeled Ligands for Receptor Targeting

The peptide this compound, a sulfated cholecystokinin (CCK) analog, belongs to a class of molecules extensively investigated for targeting CCK receptors, particularly the cholecystokinin-2 receptor (CCK2R). The overexpression of CCK2R in various human tumors, such as medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC), makes it a prime target for molecular imaging and peptide receptor radionuclide therapy (PRRT). nih.govnih.gov The development of radiolabeled versions of CCK and gastrin analogs allows for the non-invasive visualization of tumors and the targeted delivery of therapeutic radiation. nih.govnih.gov

The core principle involves attaching a radionuclide to the peptide, which then acts as a vehicle to transport the radiation to tumor cells expressing the target receptor. eur.nl Upon binding, the peptide-receptor complex is often rapidly internalized, trapping the radioactivity within the cell and enhancing the diagnostic or therapeutic effect. nih.gov Research has focused on overcoming challenges like high kidney uptake and low metabolic stability to improve tumor-to-background ratios. nih.govnih.gov

Key areas of evaluation for these radiolabeled ligands include:

In Vitro Binding and Internalization: Initial assessment involves determining the ligand's affinity for the target receptor, typically using cell lines engineered to express CCK2R. nih.govnih.gov Competitive binding assays are performed to calculate the IC50 value, which represents the concentration of the ligand required to displace 50% of a known radiolabeled tracer. Lower IC50 values indicate higher binding affinity. nih.gov Studies also measure the rate and extent of internalization of the radiolabeled peptide into cancer cells, a crucial factor for therapeutic efficacy. nih.govsnmjournals.org

Metabolic Stability: A significant challenge for peptide-based radiopharmaceuticals is their rapid degradation in vivo by peptidases. nih.goveur.nl Structural modifications are often introduced to enhance stability. For instance, the two methionine residues in the CCK-8 sequence, which are prone to oxidation, have been replaced with more stable amino acids like norleucine (Nle) or homopropargylglycine (HPG). nih.govacs.org Similarly, the easily hydrolyzed sulfated tyrosine can be replaced with a robust isosteric sulfonate, such as Phe(p-CH2SO3H), to improve hydrolytic stability. nih.govacs.org

Preclinical In Vivo Biodistribution: Animal models, typically mice bearing xenografts of human tumors expressing CCK2R, are used to study how the radiolabeled peptide distributes throughout the body. nih.govsnmjournals.org These studies quantify the uptake of the radiopharmaceutical in the tumor versus other organs, especially the kidneys, which are often a site of high accumulation. nih.govnih.gov The goal is to achieve high tumor uptake with rapid clearance from non-target tissues. snmjournals.org

Preclinical studies with various radiolabeled CCK-8 and minigastrin analogs have demonstrated the feasibility of this approach. For example, analogs chelated with DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) can be labeled with radionuclides like Indium-111 (¹¹¹In), Gallium-68 (⁶⁸Ga), or Lutetium-177 (¹⁷⁷Lu) for diagnostic (SPECT/PET) and therapeutic applications, respectively. snmjournals.orgmedrxiv.org

Interactive Data Table: In Vitro Characteristics of Radiolabeled CCK Analogs

| Compound | Cell Line | Binding Affinity (IC50, nM) | Key Findings | Reference |

|---|---|---|---|---|

| ¹¹¹In-DOTA-sCCK8[Phe²(p-CH₂SO₃H),Nle³,⁶] | HEK293-CCK2R | In nanomolar range | Resistant to oxidation and hydrolysis; specific binding and internalization observed. | nih.govacs.org |

| ¹¹¹In-DTPAGlu-G-CCK8 | A431-CCKBR | ~20 | High-affinity, saturable binding and internalization demonstrated. | nih.govsnmjournals.org |

| ¹¹¹In-DOTA-sCCK8 | HEK293-CCK2R | In nanomolar range | Showed specific binding and internalization. | nih.gov |

Interactive Data Table: Preclinical In Vivo Tumor Uptake of Radiolabeled CCK Analogs

| Compound | Tumor Model | Tumor Uptake (%ID/g at 2h p.i.) | Key Findings | Reference |

|---|---|---|---|---|

| ¹¹¹In-DOTA-sCCK8[Phe²(p-CH₂SO₃H),Nle³,⁶] | AR42J | 4.54 ± 1.15 | Promising in vivo characteristics with high tumor uptake. | nih.govacs.org |

| ¹¹¹In-DOTA-sCCK8 | AR42J | 4.78 ± 0.64 | Highest tumor uptake among initial analogs tested. | nih.gov |

| ¹¹¹In-DTPAGlu-G-CCK8 | A431-CCKBR Xenografts | Data not specified as %ID/g, but showed severalfold higher uptake than control tumors. | Rapid and specific targeting of CCKBR-expressing xenografts with rapid kidney clearance. | nih.govsnmjournals.org |

Biomimetic and Photocaging Strategies for Controlled Peptide Activity in Research

Advanced chemical biology strategies, including biomimetic and photocaging approaches, offer sophisticated methods for controlling peptide activity with high precision, which is invaluable in research settings for dissecting complex biological pathways.

Biomimetic Strategies: Biomimetic peptides are designed to mimic the structure and function of natural biological molecules. nih.gov In the context of the CCK peptide family, this involves creating synthetic analogs that replicate the essential features required for receptor binding and activation. The C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2, is known to be critical for the biological activity of CCK. Biomimetic design focuses on preserving this core motif while introducing modifications to enhance properties like stability, selectivity, or functionality. eur.nl

For instance, creating peptide-protein conjugates through genetic engineering or synthetic methods allows for the development of materials with controlled-release properties. nih.govnih.gov A biomimetic CCK peptide could be fused to a larger protein scaffold, which would release the active peptide in response to a specific physiological trigger, such as enzymatic cleavage at a target site. This approach is being explored for drug delivery and tissue engineering applications. nih.gov Furthermore, understanding the molecular interactions between CCK peptides and their receptors can inform the design of mimics that either activate (agonist) or block (antagonist) the receptor with greater specificity, providing powerful tools for pharmacological research.

Photocaging Strategies: Photocaging is a powerful technique that allows for the spatiotemporal control of a molecule's activity. rsc.org It involves chemically modifying a bioactive molecule, such as a peptide, with a photolabile "caging" group. This cage renders the molecule inactive by sterically blocking a critical functional group necessary for its biological function. nih.gov The native, active form of the molecule can be rapidly released upon irradiation with light of a specific wavelength, which cleaves the caging group.

For a peptide like this compound, a photocaging strategy could be implemented by modifying a key amino acid residue. Potential targets for caging include:

The sulfated tyrosine (Tyr(SO3H)): As sulfation is critical for high-affinity CCK2R binding, caging the sulfate (B86663) or hydroxyl group would likely inhibit receptor interaction.

The C-terminal amide (Phe-NH2): This group is also essential for activity, and caging it could temporarily inactivate the peptide.

The aspartate (Asp) or tryptophan (Trp) residues within the core binding sequence.

By synthesizing a photocaged version of the CCK analog, researchers could introduce the inactive peptide into a biological system (e.g., cell culture or tissue slice). The peptide would remain dormant until a focused beam of light is directed at a specific location and time, triggering its activation. This precise control allows for the study of the immediate downstream effects of receptor activation in a highly localized manner, helping to unravel the complex signaling cascades initiated by CCK receptors. nih.gov This photopharmacological approach has been successfully applied to other peptides to control secondary structure and biological function, such as antimicrobial activity. nih.gov

Q & A

Q. What strategies mitigate batch-to-batch variability in CCK-8 synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.